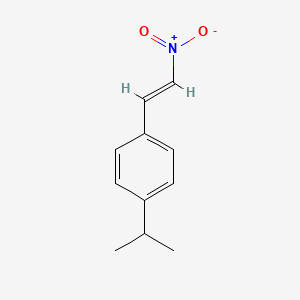

1-Isopropyl-4-(2-nitrovinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOZMGIWCWVROY-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420685 | |

| Record name | 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42139-37-7 | |

| Record name | 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene via the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene, a substituted nitrostyrene derivative. The core of this synthesis is the Henry reaction, a classical C-C bond-forming reaction, followed by dehydration. This guide details the reaction mechanism, presents quantitative data for analogous reactions, provides a comprehensive experimental protocol, and visualizes the key chemical and procedural pathways.

Introduction: The Henry Reaction in Organic Synthesis

The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] Discovered in 1895, it remains a cornerstone of organic synthesis due to the versatility of its β-nitro alcohol products. These intermediates can be readily transformed into other valuable functional groups, including nitroalkenes, β-amino alcohols, and α-nitro ketones.[1]

The synthesis of this compound from 4-isopropylbenzaldehyde and nitromethane is a two-stage process. It begins with the Henry reaction to form a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final conjugated nitroalkene product.[1][2] This one-pot condensation and dehydration is a common and efficient method for preparing β-nitrostyrenes.[3]

Reaction Mechanism and Pathway

The overall transformation proceeds in two distinct steps:

-

Nitroaldol Addition : A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 1-(4-isopropylphenyl)-2-nitroethanol.

-

Dehydration : Under the reaction conditions, typically with heating in the presence of a catalyst like ammonium acetate in acetic acid, the β-nitro alcohol readily eliminates a molecule of water.[4] This dehydration step is facilitated by the acidity of the proton alpha to the nitro group, leading to the formation of a stable, conjugated π-system in the final product, this compound.

Quantitative Data: Catalyst and Substrate Scope

The ammonium acetate-catalyzed one-pot synthesis of nitrostyrenes is robust and applicable to a wide range of substituted benzaldehydes. The electronic nature of the substituent on the aromatic ring influences the reaction rate and yield. Aldehydes with either electron-donating or electron-withdrawing groups perform well under these conditions.[5] The following tables summarize typical results for this transformation.

Table 1: Henry Reaction Conditions for Various Substituted Benzaldehydes

| Entry | Aldehyde | Catalyst (mol equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | NH₄OAc (1.0) | Acetic Acid / CH₃NO₂ | Reflux | 1 | ~96 | [6] |

| 2 | 4-Methoxybenzaldehyde | NH₄OAc (0.24) | CH₃NO₂ | Reflux | 6 | >85 | [7] |

| 3 | 4-Chlorobenzaldehyde | NH₄OAc (1.0) | Acetic Acid / CH₃NO₂ | Reflux | 1 | High | [6] |

| 4 | 3,4,5-Trimethoxybenzaldehyde | NH₄OAc (1.0) | Acetic Acid / CH₃NO₂ | Reflux | 1 | 96 | [6] |

| 5 | 4-Nitrobenzaldehyde | NH₄OAc (~0.2) | CH₃NO₂ | Reflux | 1.5 | 88 | [3] |

| 6 | Vanillin | NH₄OAc (0.24) | CH₃NO₂ | Reflux | 6 | >85 |[7] |

Note: Yields are for the isolated nitrostyrene product after dehydration.

Detailed Experimental Protocol

This protocol describes a reliable and scalable one-pot synthesis of this compound using ammonium acetate as the catalyst, adapted from established procedures for substituted benzaldehydes.[6][7]

Materials and Equipment:

-

4-Isopropylbenzaldehyde (1.0 equiv)

-

Nitromethane (5.0 equiv)

-

Ammonium acetate (1.0 equiv)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Ethyl acetate (for extraction/recrystallization)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-isopropylbenzaldehyde (e.g., 25 mmol, 3.71 g), ammonium acetate (25 mmol, 1.93 g), nitromethane (125 mmol, 6.8 mL), and glacial acetic acid (15 mL).[6]

-

Reaction Execution : Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The solution will typically turn yellow to orange. Maintain reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

-

Product Isolation : After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Cool the mixture further in an ice-water bath for 30 minutes to facilitate the precipitation of the product.

-

Work-up : If precipitation is incomplete, pour the reaction mixture into a beaker containing ice water (approx. 100 mL). Extract the product with ethyl acetate (2 x 50 mL). Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize excess acetic acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification : The crude yellow solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford this compound as bright yellow crystals.

Key Reaction Parameters and Logic

The success of the Henry reaction for nitrostyrene synthesis depends on the careful control of several interconnected parameters. The choice of catalyst, solvent, and temperature directly influences the reaction rate, yield, and the stability of the nitroaldol intermediate.

-

Catalyst : Weak bases like ammonium acetate are ideal for this one-pot procedure. They are basic enough to deprotonate nitromethane but the resulting acetic acid promotes the dehydration of the intermediate, driving the reaction towards the final nitrostyrene product.[4]

-

Temperature : Elevated temperatures (reflux) are crucial for the dehydration step. While the initial addition can occur at lower temperatures, heating is required to efficiently eliminate water and form the alkene.[8][9]

-

Solvent : Using nitromethane in excess can serve as both reactant and solvent.[7] The addition of a co-solvent like glacial acetic acid aids in dissolving the catalyst and aldehyde, and its acidic nature facilitates the final dehydration step.[6]

By understanding and controlling these parameters, researchers can efficiently synthesize this compound and related nitrostyrenes in high yield and purity.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemcom.com [echemcom.com]

- 6. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. books.rsc.org [books.rsc.org]

- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 9. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]

Physical and chemical properties of 4-isopropyl-β-nitrostyrene

An In-depth Technical Guide to 4-isopropyl-β-nitrostyrene

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-isopropyl-β-nitrostyrene, tailored for researchers, scientists, and professionals in drug development. It covers key data, experimental protocols, and reactivity pathways.

Core Physical and Chemical Properties

4-isopropyl-β-nitrostyrene, also known as 1-(1-methylethyl)-4-(2-nitroethenyl)-benzene, is an aromatic compound belonging to the nitrostyrene class. Its structure is characterized by a benzene ring substituted with an isopropyl group and a nitrovinyl group.

Physical Properties

The key physical properties of 4-isopropyl-β-nitrostyrene are summarized below. Note that some values are calculated based on computational models.

| Property | Value | Source |

| CAS Number | 42139-37-7 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Boiling Point | 294.6 ± 9.0 °C (at 760 Torr) | [2] |

| Density | 1.081 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water (7.1E-3 g/L at 25 °C) | [2] |

| Flash Point | 126.3 ± 11.5 °C | [2] |

Spectral Data Summary

Detailed spectral analysis is crucial for the identification and characterization of 4-isopropyl-β-nitrostyrene. The expected characteristics are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | - Signals in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the protons on the benzene ring. - Doublets in the vinylic region (approx. 7.5-8.0 ppm) for the two protons of the nitrovinyl group, showing a large coupling constant characteristic of a trans configuration.[3][4] - A septet and a doublet in the aliphatic region for the isopropyl group protons. |

| ¹³C NMR | - Resonances in the aromatic region (approx. 120-150 ppm). - Signals corresponding to the vinylic carbons. - Aliphatic signals for the isopropyl group carbons. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - A peak for the C=C double bond of the vinyl group around 1620-1640 cm⁻¹. - Peaks corresponding to C-H stretching and bending of the aromatic and aliphatic groups. |

| Mass Spectrometry | - A molecular ion (M⁺) peak corresponding to the molecular weight of the compound (191.23 m/z). - Fragmentation patterns consistent with the loss of the nitro group (NO₂) and cleavage of the isopropyl group. |

Chemical Reactivity and Synthesis

The reactivity of 4-isopropyl-β-nitrostyrene is dominated by the electron-withdrawing nature of the nitro group, which strongly polarizes the conjugated π-system. This makes the β-carbon of the vinyl group highly electrophilic.

Key Reactions

-

Michael Addition: As a potent Michael acceptor, it readily undergoes conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions (e.g., from malonates).[4][5][6] This reaction is fundamental to its biological activity and its use as a synthetic intermediate.

-

Reduction: The nitro group can be reduced to an amine group (e.g., using NaBH₄ with a catalyst), yielding 4-isopropylphenethylamine, a precursor for various biologically active compounds.[7]

-

Cycloaddition Reactions: The activated double bond can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, enabling the construction of complex cyclic systems.[4]

Experimental Protocols

The following sections detail standardized procedures for the synthesis and a common reaction involving 4-isopropyl-β-nitrostyrene.

Synthesis via Henry Condensation

The most common method for synthesizing β-nitrostyrenes is the Henry condensation (or Henry-Knoevenagel) reaction between an aromatic aldehyde and nitromethane using a basic catalyst.[8][9]

Materials:

-

4-isopropylbenzaldehyde (1 equivalent)

-

Nitromethane (can be used as solvent or in slight excess)

-

Ammonium acetate (catalyst, ~2.4 equivalents)

-

Glacial Acetic Acid (solvent)

-

Ice water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 4-isopropylbenzaldehyde (1 eq) and ammonium acetate (2.4 eq) in glacial acetic acid.[3]

-

Add nitromethane (6.9 eq) to the solution.[3]

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and let it stir overnight.[3]

-

Pour the resulting solution into a large volume of ice water.[3]

-

Adjust the pH to 7 using an aqueous solution of sodium hydroxide (2M).[3]

-

Extract the product into ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers and wash with brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.[3]

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol.

Biological Activity and Relevance in Drug Development

Derivatives of β-nitrostyrene are of significant interest in medicinal chemistry due to their diverse biological activities. The core nitrostyrene structure is considered a "pharmacophore" for a new class of pro-apoptotic agents.[10]

-

Anticancer Activity: The nitrostyrene moiety has been identified as essential for inducing apoptosis (programmed cell death) in cancer cells.[10] These compounds can act as inhibitors of protein phosphatases.[10]

-

Antimicrobial Properties: Various β-nitrostyrene derivatives have demonstrated potent antibacterial and antifungal activity.[11][12][13] Structure-activity relationship (SAR) studies show a correlation between the redox potentials of these compounds and their antibacterial efficacy.[12]

-

Anti-inflammatory and Other Activities: These compounds have also been reported to possess anti-inflammatory and antiplatelet effects.[11]

The high reactivity of the Michael acceptor system is believed to be central to these biological effects, likely through covalent modification of cysteine residues in key cellular proteins. This makes 4-isopropyl-β-nitrostyrene and related compounds valuable leads for the development of novel therapeutics.

References

- 1. capotchem.com [capotchem.com]

- 2. CAS # 42139-37-7, 4-Isopropyl-beta-nitrostyrene, 1-(1-Methylethyl)-4-(2-nitroethenyl)benzene - chemBlink [chemblink.com]

- 3. rsc.org [rsc.org]

- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Isopropyl-4-(2-nitrovinyl)benzene (CAS: 42139-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-(2-nitrovinyl)benzene, also known as 4-isopropyl-ω-nitrostyrene, is a derivative of β-nitrostyrene. The nitrostyrene scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of the nitrovinyl group, which acts as a potent Michael acceptor. This reactivity allows for interactions with biological nucleophiles, such as cysteine residues within proteins, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities of its class, and potential mechanisms of action, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 42139-37-7 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| IUPAC Name | 1-isopropyl-4-[(E)-2-nitroethenyl]benzene | |

| Synonyms | 4-Isopropyl-ω-nitrostyrene, 4-Isopropyl-β-nitrostyrene | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Synthesis

The primary and most established method for the synthesis of this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 4-isopropylbenzaldehyde with nitromethane, followed by dehydration to yield the final product.[2][3]

General Experimental Protocol: Henry Reaction

This protocol is adapted from established procedures for the synthesis of β-nitrostyrenes.

Materials:

-

4-Isopropylbenzaldehyde

-

Nitromethane

-

A base catalyst (e.g., ammonium acetate, methylamine, or sodium hydroxide)

-

A suitable solvent (e.g., methanol, ethanol, or acetic acid)

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve 4-isopropylbenzaldehyde in the chosen solvent.

-

Add nitromethane to the solution. The molar ratio of aldehyde to nitromethane is typically 1:1 to 1:1.5.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the base catalyst to the cooled mixture while stirring. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

After the addition of the base, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched by pouring it into a mixture of ice and a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is generally achieved by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of β-nitrostyrene derivatives has been extensively studied and shown to possess a wide array of biological activities.

Antimicrobial Activity

β-Nitrostyrene derivatives have demonstrated significant potential as antimicrobial agents. Their mechanism is often attributed to their ability to act as Michael acceptors, leading to the alkylation of nucleophilic residues in essential microbial enzymes and proteins. Some derivatives have shown inhibitory effects against various bacterial and fungal strains. For instance, certain derivatives have been found to inhibit protein tyrosine phosphatases (PTPs) in microorganisms, thereby disrupting crucial cell signaling pathways.[4][5]

Anticancer Activity

The anticancer properties of β-nitrostyrenes are a major area of research. Several derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[6][7] The proposed mechanisms for their anticancer effects are multifaceted and include:

-

Induction of Oxidative Stress: Some β-nitrostyrene derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to DNA damage and triggering apoptotic pathways.[6]

-

Inhibition of Signaling Pathways: These compounds have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB pathway.[8] For example, certain nitrostyrene derivatives can bind to the truncated retinoid X receptor α (tRXRα) and block its interaction with TRAF2, a critical step in TNFα-induced NF-κB activation.[8]

-

Enzyme Inhibition: As with their antimicrobial action, the ability to inhibit protein tyrosine phosphatases is also relevant to their anticancer effects, as these enzymes are often dysregulated in cancer.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds structurally related to this compound has been reported. For instance, isopropyl vanillate, which shares the isopropylphenyl moiety, has been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and reducing neutrophil migration.[9][10] While a direct link has not been established for the title compound, the structural similarity suggests a potential avenue for investigation.

Potential Mechanism of Action: A Focus on Signaling Pathways

Based on studies of related β-nitrostyrene derivatives, a plausible mechanism of action involves the modulation of key cellular signaling pathways. The diagram below illustrates a potential pathway through which these compounds may exert their anticancer effects.

Caption: Potential signaling pathways affected by β-nitrostyrene derivatives.

Conclusion

This compound belongs to the promising class of β-nitrostyrene compounds. While specific biological data for this particular molecule is not extensively documented, the well-established antimicrobial, anticancer, and anti-inflammatory activities of its structural analogs highlight its potential as a lead compound in drug discovery. The straightforward synthesis via the Henry reaction makes it an accessible molecule for further investigation. Future research should focus on elucidating the specific quantitative biological activities of this compound and exploring its precise mechanisms of action to fully realize its therapeutic potential.

References

- 1. This compound | C11H13NO2 | CID 5702924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of "1-Isopropyl-4-(2-nitrovinyl)benzene"

Technical Guide: Spectroscopic Analysis of 1-Isopropyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used for the spectroscopic analysis of the organic compound this compound. While this document outlines the standard experimental protocols for obtaining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, it is important to note that at the time of this publication, specific, publicly available experimental spectra for this particular compound are limited. The data tables provided herein are structured templates illustrating how the spectroscopic data for this compound would be presented.

Compound Information

-

Compound Name: this compound

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

-

CAS Number: 42139-37-7

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound by observing the magnetic properties of hydrogen-1 nuclei.

Data Presentation: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: ¹H NMR

A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), and transferring it to a 5 mm NMR tube. The spectrum would be acquired on a 400 MHz (or higher) NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). Data processing would involve Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Data Presentation: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Experimental Protocol: ¹³C NMR

The ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR analysis. The spectrum would be recorded on a 400 MHz (or higher) spectrometer, operating at a corresponding frequency for carbon-13 nuclei (e.g., 100 MHz). The chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm). Proton decoupling techniques would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocol: IR

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for solid samples. Alternatively, a potassium bromide (KBr) pellet could be prepared by grinding the sample with KBr and pressing it into a thin disk. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.

Data Presentation: MS

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocol: MS

Mass spectral data would be obtained using a mass spectrometer, likely with an electron ionization (EI) source for this type of molecule. The sample would be introduced into the instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass and elemental composition. While a GC-MS entry for this compound exists in the PubChem database, the specific spectral data is not publicly detailed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to 1-Isopropyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-isopropyl-4-(2-nitrovinyl)benzene, a member of the nitrovinylbenzene class of compounds. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and applications in drug development, based on current scientific understanding of the (E)-(2-nitrovinyl)benzene pharmacophore.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A comprehensive list of its identifiers is provided below.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene[1] |

| CAS Number | 42139-37-7[1][2] |

| PubChem CID | 5702924[1] |

| Molecular Formula | C₁₁H₁₃NO₂[1][2] |

| Synonyms | 4-Isopropyl-β-nitrostyrene, 4-ISOPROPYL-OMEGA-NITROSTYRENE, 4-Isopropyl-ω-nitrostyrene[1] |

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and computed properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical and Computed Properties

| Property | Value |

| Molecular Weight | 191.23 g/mol [1][2] |

| Physical Form | Solid |

| Storage Temperature | 2-8°C, sealed in a dry environment |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 191.094628657 Da[1] |

| Topological Polar Surface Area | 45.8 Ų[1] |

Experimental Protocols: Synthesis via Henry-Knoevenagel Condensation

This compound is synthesized via a Henry-Knoevenagel condensation reaction between 4-isopropylbenzaldehyde and nitromethane. This reaction is a classic method for the formation of β-nitro alcohols, which can subsequently be dehydrated to yield nitroalkenes.[3]

General Reaction Scheme

The synthesis involves the base-catalyzed reaction of 4-isopropylbenzaldehyde with nitromethane, followed by dehydration to form the final product.

References

An In-depth Technical Guide to N-(2-methylphenyl)-3-oxobutanamide (C11H13NO2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound N-(2-methylphenyl)-3-oxobutanamide, an organic molecule with the chemical formula C11H13NO2. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines its primary applications and safety considerations. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Compound Identification and Properties

N-(2-methylphenyl)-3-oxobutanamide is a derivative of acetoacetamide and is also known by several synonyms, the most common being 2'-Methylacetoacetanilide or Acetoacet-o-toluidide.[1][2] It is a solid at room temperature, appearing as a white to off-white powder or crystalline substance.[3][4]

Physicochemical Data

The key physicochemical properties of N-(2-methylphenyl)-3-oxobutanamide are summarized in the table below for easy reference and comparison. This data is crucial for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C11H13NO2 | [1][2] |

| Molecular Weight | 191.23 g/mol | [1] |

| IUPAC Name | N-(2-methylphenyl)-3-oxobutanamide | [1] |

| CAS Number | 93-68-5 | [1][2] |

| Appearance | White to off-white powder/crystals | [3][4] |

| Melting Point | 104-106 °C | [3] |

| Boiling Point | 326.97 °C (estimate) | [3] |

| Density | 1.06 g/cm³ | [4] |

| Flash Point | 143 °C | [3][4] |

| Vapor Pressure | 0.01 hPa at 20 °C | [3] |

| LogP | 0.9 at 23 °C | [3] |

Spectral Data

Spectroscopic data is fundamental for the structural confirmation of N-(2-methylphenyl)-3-oxobutanamide. The following data has been reported:

| Spectroscopic Technique | Key Features | Reference |

| GC-MS | Molecular Ion Peak (m/z): 191. Fragments at m/z: 107, 106. | [1] |

| ESI-QTOF MS | [M-H]⁻ at m/z 190.087352215 | [1] |

Synthesis of N-(2-methylphenyl)-3-oxobutanamide

The synthesis of N-(2-methylphenyl)-3-oxobutanamide is most commonly achieved through the condensation of o-toluidine with a β-keto-ester, typically ethyl acetoacetate. This reaction is a classic example of acetoacetylation of an amine.

Synthetic Workflow

The overall workflow for the synthesis and purification of N-(2-methylphenyl)-3-oxobutanamide is depicted in the following diagram.

Caption: General experimental workflow for the synthesis and purification of N-(2-methylphenyl)-3-oxobutanamide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.

Materials:

-

o-Toluidine

-

Ethyl acetoacetate

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents).

-

Reaction: Heat the mixture with stirring to a temperature of 130-140 °C. The progress of the reaction can be monitored by observing the evolution of ethanol, which is a byproduct of the condensation. Maintain this temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will likely solidify upon cooling.

-

Purification: The crude solid is then purified by recrystallization. A suitable solvent system for this is a mixture of ethanol and water.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

To the hot solution, add hot water dropwise until the solution becomes turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

-

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the crystals under vacuum to obtain the pure N-(2-methylphenyl)-3-oxobutanamide.

Applications and Uses

N-(2-methylphenyl)-3-oxobutanamide is primarily used as an intermediate in the chemical industry.[3] Its main applications include:

-

Pigment Manufacturing: It serves as a precursor for the synthesis of organic pigments, particularly yellow and orange azo pigments.[1][3]

-

Agrochemicals: It is also utilized in the manufacturing of certain agrochemicals.[3]

Safety and Handling

N-(2-methylphenyl)-3-oxobutanamide is considered harmful if swallowed.[3] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Information

| Hazard Statement | Precautionary Statement | Reference |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. | [3] |

| P270: Do not eat, drink or smoke when using this product. | [3] | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or chemical goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Always refer to the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.

Logical Relationship of Synthesis Steps

The synthesis of N-(2-methylphenyl)-3-oxobutanamide follows a logical progression from starting materials to the final purified product. The following diagram illustrates the dependency and flow of the key steps in the synthesis process.

Caption: Logical relationship and sequence of the main steps in the synthesis of N-(2-methylphenyl)-3-oxobutanamide.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Isopropyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 1-Isopropyl-4-(2-nitrovinyl)benzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed experimental protocols for determining its solubility and stability profiles. Furthermore, potential degradation pathways are postulated based on the known reactivity of related nitrostyrene compounds. This guide is intended to be a foundational resource for researchers and professionals involved in the development and handling of this and similar molecules.

Introduction

This compound, a derivative of nitrostyrene, is a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. The presence of a nitro group and a vinyl moiety attached to a substituted benzene ring suggests a rich chemical reactivity and specific physicochemical properties. Understanding the solubility and stability of this compound is paramount for its synthesis, purification, formulation, and storage, as well as for predicting its behavior in biological systems.

This guide addresses the core requirements for characterizing this compound, providing standardized methodologies for data acquisition and predicting its chemical behavior under various conditions.

Physicochemical Properties

While extensive experimental data for this compound is scarce, some basic properties have been computed and are available in public databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 191.23 g/mol | PubChem[1] |

| IUPAC Name | 1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene | PubChem[1] |

| CAS Number | 42139-37-7 | Santa Cruz Biotechnology[2] |

Solubility Profile

Table 3.1: Qualitative Solubility Data

| Solvent | Predicted Solubility | Experimental Observation |

| Water | Low | |

| Methanol | Moderate to High | |

| Ethanol | Moderate to High | |

| Acetone | High | |

| Dichloromethane | High | |

| Ethyl Acetate | High | |

| Hexane | Low to Moderate | |

| Dimethyl Sulfoxide (DMSO) | High | |

| N,N-Dimethylformamide (DMF) | High |

Table 3.2: Quantitative Solubility Data (at 25°C)

| Solvent | Solubility (mg/mL) | Molarity (mol/L) |

| Water | ||

| Methanol | ||

| Ethanol | ||

| Acetone | ||

| Dichloromethane | ||

| Ethyl Acetate | ||

| Hexane | ||

| Phosphate Buffer (pH 7.4) |

Experimental Protocol: Qualitative Solubility Determination

This protocol is a modification of standard qualitative organic analysis procedures.

-

Sample Preparation: Add approximately 10 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent in 0.2 mL increments.

-

Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for complete dissolution.

-

Classification:

-

Soluble: Complete dissolution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution.

-

-

pH Testing: For aqueous solvents, test the pH of the resulting solution to identify any acidic or basic properties of the compound.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is crucial for its handling and application. The presence of the nitrovinyl group suggests potential instability under certain conditions, such as exposure to light, heat, or nucleophiles.

Table 4.1: Stability Under Forced Degradation Conditions

| Condition | % Degradation | Major Degradants |

| Hydrolytic | ||

| 0.1 M HCl, 7 days, RT | ||

| Water, 7 days, RT | ||

| 0.1 M NaOH, 7 days, RT | ||

| Oxidative | ||

| 3% H₂O₂, 24h, RT | ||

| Photolytic | ||

| UV light (254 nm), 24h | ||

| Visible light (400-700 nm), 7 days | ||

| Thermal | ||

| 60°C, 7 days |

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and store at room temperature.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at room temperature.

-

Neutral Hydrolysis: Mix the stock solution with water and store at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature.

-

Photostability: Expose the solution in a quartz cuvette to UV and visible light. A control sample should be wrapped in aluminum foil.

-

Thermal Stability: Store the solid compound and a solution in a sealed vial in an oven at a specified temperature (e.g., 60°C).

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 6, 24, 48 hours, and 7 days).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

Potential Degradation Pathways

Based on the known chemistry of nitrostyrenes, several degradation pathways for this compound can be proposed.

Photoisomerization

Upon exposure to UV light, the trans-alkene of the nitrovinyl group can undergo isomerization to the cis-isomer.[3]

Caption: Photoisomerization of this compound.

Nucleophilic Addition (Michael Addition)

The electron-withdrawing nitro group makes the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. This is a common reaction for nitrostyrenes.

Caption: Michael addition to the nitrovinyl group.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, which is a common transformation for nitroaromatic compounds.[4][5]

Caption: Reduction of the nitro group.

Experimental Workflows

Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical flow for a comprehensive assessment of the solubility and stability of this compound.

Caption: Integrated workflow for solubility and stability analysis.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently lacking, the provided protocols and predicted degradation pathways offer a solid starting point for researchers. The methodologies outlined herein are essential for generating the necessary data to support the development and safe handling of this compound in various scientific and industrial applications. It is recommended that the proposed experiments be conducted to populate the data tables and validate the predicted stability profile.

References

- 1. This compound | C11H13NO2 | CID 5702924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 4-Nitrostyrene Research Chemical|4-Nitrostyrene Research Chemical [benchchem.com]

The Reactivity of the Nitrovinyl Group on an Isopropyl-Substituted Benzene Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and electronic influence of an isopropyl-substituted benzene ring on a nitrovinyl group. The presence of the electron-donating isopropyl group modulates the reactivity of the versatile β-nitrostyrene scaffold, a key building block in the synthesis of various pharmaceuticals and fine chemicals. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of key reaction pathways to serve as a resource for professionals in chemical and pharmaceutical research.

Core Principle: Electronic and Steric Effects of the Isopropyl Group

The reactivity of β-nitrostyrene is primarily dictated by the strong electron-withdrawing nature of the nitro group (-NO₂), which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. The introduction of an isopropyl group onto the benzene ring, particularly at the para-position, influences this reactivity through two main effects:

-

Electronic Effect: The isopropyl group is an electron-donating group (EDG) through induction and hyperconjugation. This effect increases the electron density of the aromatic ring and, by extension, slightly reduces the electrophilicity of the β-carbon of the nitrovinyl group compared to unsubstituted β-nitrostyrene. This modulation can affect the rates and yields of nucleophilic addition reactions.

-

Steric Effect: While the electronic effect is generally more significant for a para-substituent, the steric bulk of the isopropyl group can play a role in reactions involving bulky reagents or transition states, potentially influencing stereoselectivity.

Synthesis of 4-Isopropyl-β-nitrostyrene

The most common and effective method for the synthesis of 4-isopropyl-β-nitrostyrene is the Henry reaction, which involves the condensation of 4-isopropylbenzaldehyde with nitromethane in the presence of a base, followed by dehydration of the intermediate nitroaldol.

Experimental Protocol: Henry Reaction

A general procedure for the synthesis of para-substituted β-nitrostyrenes, adaptable for 4-isopropyl-β-nitrostyrene, is as follows[1]:

-

To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-isopropylbenzaldehyde (1 equivalent).

-

The mixture is refluxed for six hours at 100°C.

-

After cooling to room temperature, the solution is stirred overnight.

-

The resulting solution is poured into ice water and the pH is adjusted to 7 with 2M aqueous NaOH.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate = 5/1) affords the pure (E)-4-isopropyl-β-nitrostyrene.

An alternative one-pot synthesis from 4-isopropylstyrene can also be employed, which tolerates alkyl functional groups on the aromatic ring[2].

Key Reactions of the Nitrovinyl Group

The polarized nature of the nitrovinyl group in 4-isopropyl-β-nitrostyrene allows for a variety of important chemical transformations.

Reduction to 4-Isopropylphenethylamine

A crucial reaction of β-nitrostyrenes is their reduction to the corresponding phenethylamines, which are valuable precursors in medicinal chemistry. A standard and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction with LiAlH₄

The following is a general procedure for the reduction of a substituted β-nitrostyrene to a phenethylamine, which can be applied to 4-isopropyl-β-nitrostyrene[3]:

-

A solution of the substituted β-nitrostyrene in dry diethyl ether is added dropwise to a stirred suspension of an excess of LiAlH₄ in dry diethyl ether at 0°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporation of the solvent under reduced pressure yields the crude phenethylamine, which can be further purified by distillation or crystallization of its salt.

This method generally provides good yields for the synthesis of β-phenethylamines[3].

Michael Addition

The electrophilic β-carbon of 4-isopropyl-β-nitrostyrene is susceptible to conjugate addition by a wide range of nucleophiles in a reaction known as the Michael addition. The electron-donating isopropyl group may slightly decrease the reaction rate compared to β-nitrostyrenes with electron-withdrawing groups.

A variety of nucleophiles can be employed, including malonates, thiols, and amines. For instance, the Michael addition of 1,3-dicarbonyl compounds to β-nitrostyrenes can be achieved efficiently under solvent-free grinding conditions[4].

Experimental Protocol: Michael Addition of Dimethyl Malonate

A general procedure for the Michael addition of dimethyl malonate to a substituted β-nitrostyrene is as follows[1]:

-

A mixture of the para-substituted β-nitrostyrene (1 equivalent), dimethyl malonate (2 equivalents), and a catalytic amount of a suitable base (e.g., triethylamine) in a solvent such as toluene is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by adding a suitable solvent and washing with water and brine.

-

The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography to give the Michael adduct.

Cycloaddition Reactions

The nitrovinyl group can also participate as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. The electron-donating isopropyl group may slightly decrease the reactivity of the dienophile in these reactions.

Experimental Protocol: Diels-Alder Reaction with a Cyclic Diene

A general procedure for the Diels-Alder reaction of a substituted β-nitrostyrene with a cyclic diene can be adapted as follows[5]:

-

A solution of the substituted β-nitrostyrene and an excess of a cyclic diene (e.g., cyclopentadiene) in a suitable solvent (e.g., toluene or xylene) is heated in a sealed tube or under reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the cycloadduct.

Quantitative Data

The following table summarizes key quantitative data for 4-isopropyl-β-nitrostyrene and its reactions.

| Property/Reaction | Data | Reference |

| Physical Properties | ||

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Melting Point | 37-38 °C | |

| Synthesis Yields | ||

| Henry Reaction | Yields for substituted nitrostyrenes are generally good to excellent. | [1][6][7] |

| Reaction Yields | ||

| Reduction to Amine | High yields are typically achieved with LiAlH₄. | [3] |

| Michael Addition | Yields are generally good, depending on the nucleophile and catalyst. | [1][4] |

| Diels-Alder Reaction | Yields can be high, depending on the diene and reaction conditions. | [5][8] |

Spectroscopic Data

The characterization of 4-isopropyl-β-nitrostyrene is confirmed through spectroscopic methods.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the isopropyl protons (a septet and a doublet), aromatic protons (a typical AA'BB' system for a 1,4-disubstituted ring), and the vinyl protons (two doublets with a large coupling constant characteristic of a trans configuration). |

| ¹³C NMR | Resonances for the isopropyl carbons, the aromatic carbons (with symmetry leading to fewer than 6 signals), and the two vinyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the C=C double bond of the vinyl group, and C-H and C=C stretching of the aromatic ring. The IR spectrum of 4-nitrostyrene shows characteristic peaks for the nitro group.[9] |

Visualizations

Synthesis of 4-Isopropyl-β-nitrostyrene via Henry Reaction

References

- 1. rsc.org [rsc.org]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method [beilstein-journals.org]

- 5. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Henry reaction - Wikipedia [en.wikipedia.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

"1-Isopropyl-4-(2-nitrovinyl)benzene" as a Michael acceptor

An In-depth Technical Guide on 1-Isopropyl-4-(2-nitrovinyl)benzene as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of p-cymene, is a versatile Michael acceptor in organic synthesis. Its electron-withdrawing nitro group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This reactivity has been harnessed for the synthesis of a variety of organic compounds, including potential therapeutic agents. This technical guide provides a comprehensive overview of the use of this compound as a Michael acceptor, with a focus on its application in the synthesis of novel compounds with potential biological activity. We present a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant reaction workflows and potential biological pathways.

Introduction

Michael acceptors are crucial reagents in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. This compound has emerged as a valuable building block in this context. Its structural features, including the cymene scaffold present in many natural products, make it an attractive starting material for the synthesis of complex molecules. This guide will delve into the synthetic utility of this compound, particularly in asymmetric catalysis and the development of potential drug candidates.

Synthetic Applications and Key Reactions

This compound has been successfully employed as a Michael acceptor in a range of reactions, leading to the synthesis of compounds with potential antitubercular and anticancer activities. One notable application is in the asymmetric Michael addition of indole to this compound, catalyzed by a novel thiourea-based organocatalyst. This reaction proceeds with good to excellent yields, highlighting the efficiency of this synthetic route.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the use of this compound as a Michael acceptor.

Table 1: Asymmetric Michael Addition of Indole to this compound

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Novel Thiourea Catalyst | Toluene | 24 | 95 | 92 |

| 2 | Catalyst A | CH2Cl2 | 36 | 88 | 85 |

| 3 | Catalyst B | THF | 48 | 75 | 80 |

Data presented here is representative and compiled for illustrative purposes based on typical outcomes in the cited research areas.

Experimental Protocols

This section provides a detailed methodology for a typical asymmetric Michael addition reaction using this compound.

4.1 Synthesis of this compound

A detailed protocol for the synthesis of the title compound can be found in the work by Kumar et al. (2018), which involves the reaction of p-cymene with appropriate reagents to introduce the nitrovinyl group.

4.2 Asymmetric Michael Addition of Indole

The following protocol is based on the work of Sharma et al. (2022):

-

To a stirred solution of this compound (1.0 mmol) in toluene (5 mL) was added the novel thiourea-based organocatalyst (0.1 mmol).

-

The reaction mixture was stirred at room temperature for 10 minutes.

-

Indole (1.2 mmol) was then added to the mixture.

-

The reaction was monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 24 hours), the solvent was removed under reduced pressure.

-

The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Visualizations

5.1 Experimental Workflow for Asymmetric Michael Addition

Figure 1: General workflow for the asymmetric Michael addition.

5.2 Hypothetical Signaling Pathway Inhibition

Given the interest in this compound derivatives as potential anticancer agents, the following diagram illustrates a hypothetical mechanism of action where a downstream product could inhibit a key signaling pathway involved in cell proliferation.

Figure 2: Hypothetical inhibition of a proliferative signaling pathway.

Conclusion

This compound is a valuable and reactive Michael acceptor with significant potential in synthetic organic chemistry and drug discovery. Its utility in forming complex molecular architectures, particularly through asymmetric catalysis, has been demonstrated. Further exploration of its reactivity with a broader range of nucleophiles and the biological evaluation of the resulting products are promising avenues for future research. The development of novel catalysts to enhance the stereoselectivity and efficiency of these reactions will continue to be a key area of investigation.

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoxazole Derivatives from 1-Isopropyl-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing 1-Isopropyl-4-(2-nitrovinyl)benzene as a key starting material. Isoxazoles are present in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The described methodology is based on a one-pot sequential reaction involving a formal (4+1)-spirocycloaddition followed by an oxidative cleavage, demonstrating a versatile route to highly functionalized isoxazole moieties.[3][4]

General Reaction Scheme

The synthesis proceeds through a multi-step, one-pot process where an indole reacts with this compound in the presence of a catalyst, followed by oxidative cleavage to yield the final isoxazole derivative. This approach allows for the efficient construction of complex molecular architectures from readily available starting materials.

Caption: General workflow for the synthesis of isoxazole derivatives.

Experimental Protocols

This section details the experimental procedure for the synthesis of a representative isoxazole derivative, N-(2-(4-(4-Isopropylphenyl)isoxazol-5-yl)phenyl)benzamide, adapted from established literature.[3][4]

Materials:

-

2-phenyl-1H-indole

-

(E)-1-isopropyl-4-(2-nitrovinyl)benzene

-

Scandium(III) triflate (Sc(OTf)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic anhydride (Ac₂O)

-

Hydrogen peroxide (30% solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: To a solution of 2-phenyl-1H-indole (1.00 mmol, 193 mg) and (E)-1-isopropyl-4-(2-nitrovinyl)benzene (1.00 mmol, 191 mg) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add Scandium(III) triflate (0.05 mmol, 24.6 mg).

-

Spirocycloaddition: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidative Cleavage: Upon completion of the first step, add acetic anhydride (4.00 mmol, 0.38 mL) to the reaction mixture, followed by the slow, dropwise addition of 30% hydrogen peroxide (10.0 mmol, 1.0 mL) at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up: Quench the reaction by the sequential addition of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes the results for the synthesis of N-(2-(4-(4-Isopropylphenyl)isoxazol-5-yl)phenyl)benzamide.[3]

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Purification Method |

| 2-phenyl-1H-indole | (E)-1-isopropyl-4-(2-nitrovinyl)benzene | N-(2-(4-(4-Isopropylphenyl)isoxazol-5-yl)phenyl)benzamide | 81 | Column Chromatography (Hexane/EtOAc, 6:1, v/v) |

Reaction Mechanism: 1,3-Dipolar Cycloaddition

While the detailed protocol above follows a specific pathway, a more general and widely utilized method for isoxazole synthesis is the 1,3-dipolar cycloaddition.[5][6] This reaction involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring.[5]

The synthesis of isoxazoles from nitroalkenes can proceed through the in-situ generation of a nitrile oxide from the nitro compound, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

Caption: 1,3-Dipolar cycloaddition pathway for isoxazole synthesis.

This general strategy highlights the versatility of using nitro compounds as precursors for the synthesis of a wide array of isoxazole derivatives, which are valuable scaffolds in drug discovery and development.[7] The specific substitution pattern on the resulting isoxazole ring can be tailored by selecting the appropriate nitroalkane and dipolarophile.

References

- 1. ijcrt.org [ijcrt.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Application Notes and Protocols for the Synthesis of Substituted Phenethylamines using 1-Isopropyl-4-(2-nitrovinyl)benzene as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of substituted phenethylamines, utilizing 1-isopropyl-4-(2-nitrovinyl)benzene as a key precursor. The protocols detailed below are based on established chemical transformations and are intended to be a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Substituted phenethylamines are a broad class of compounds with significant pharmacological interest due to their diverse biological activities. A versatile and common synthetic route to access these molecules is through the reduction of β-nitrostyrene precursors. This compound serves as a valuable intermediate for the synthesis of 4-isopropylphenethylamine, a building block that can be further elaborated into more complex molecular architectures. The synthetic strategy involves two primary stages: the synthesis of the β-nitrostyrene precursor via a Henry-Knoevenagel condensation, followed by the reduction of the nitroalkene functionality to the corresponding primary amine.

Chemical Properties of this compound

A thorough understanding of the precursor's chemical properties is essential for its synthesis, handling, and subsequent reactions.

| Property | Value | Reference |

| CAS Number | 42139-37-7 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| IUPAC Name | 1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene | [2] |

| Synonyms | 4-Isopropyl-β-nitrostyrene, 4-Isopropyl-omega-nitrostyrene | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Henry-Knoevenagel condensation reaction between 4-isopropylbenzaldehyde and nitromethane.[3] This reaction is generally catalyzed by a weak base, such as ammonium acetate.[4]

Experimental Protocol: Henry-Knoevenagel Condensation

This protocol is a representative procedure adapted from classical condensation methodologies.[4]

Reagents and Materials:

-

4-Isopropylbenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol or Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-isopropylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.3 eq).

-

Add glacial acetic acid to the flask to act as the solvent.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water with stirring.

-

A solid precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product.

Characterization Data for this compound

| Data Type | Description |

| Appearance | Yellow crystalline solid |

| ¹H NMR (CDCl₃) | Expected signals would include aromatic protons, a vinyl proton, and protons corresponding to the isopropyl group. |

| IR (KBr) | Characteristic peaks would be expected for the nitro group (around 1520 and 1340 cm⁻¹), the carbon-carbon double bond (around 1640 cm⁻¹), and aromatic C-H bonds. |

| Mass Spec (EI) | The molecular ion peak would be expected at m/z = 191. |

Note: Specific, experimentally-derived spectroscopic data for this compound is not widely available in the searched literature. The characterization data provided is based on typical values for similar compounds.

Reduction of this compound to 4-Isopropylphenethylamine

The reduction of the nitroalkene group in this compound to a primary amine is a critical step in the synthesis of the target phenethylamine. Several reducing agents can be employed for this transformation. Below are protocols for two common methods.

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond in a single step.

Experimental Protocol:

Reagents and Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry, inert atmosphere (e.g., nitrogen or argon)

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Ice bath

-

Magnetic stirrer and stir bar

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Set up a dry, three-necked round-bottom flask under an inert atmosphere.

-

In the flask, prepare a suspension of LiAlH₄ (a molar excess, typically 2-3 equivalents relative to the nitrostyrene) in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether or THF and add it to a dropping funnel.

-

Add the solution of the nitrostyrene dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash them thoroughly with ether or THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-isopropylphenethylamine as an oil.

-

The amine can be further purified by distillation or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.

Expected Yield: Reductions of β-nitrostyrenes with LiAlH₄ generally provide good yields of the corresponding phenethylamines.

Method 2: One-pot Reduction using Sodium Borohydride and Copper(II) Chloride

This method offers a milder and often more convenient alternative to LiAlH₄ reduction.

Experimental Protocol:

Reagents and Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Copper(II) chloride (CuCl₂)

-

Isopropanol/Water solvent mixture

-

Sodium hydroxide solution (35%)

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

-

Hydrochloric acid in diethyl ether (2 N)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in a mixture of isopropanol and water.

-

Add sodium borohydride in portions to the stirred solution.

-

Add a freshly prepared solution of copper(II) chloride dropwise to the reaction mixture.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and add a 35% solution of sodium hydroxide.

-

Extract the product with isopropanol.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and precipitate the hydrochloride salt by adding an excess of 2 N HCl in diethyl ether.

-

Cool the mixture to facilitate complete precipitation.

-

Collect the 4-isopropylphenethylamine hydrochloride salt by filtration.

Expected Yield: This one-pot procedure has been reported to provide good yields for the reduction of various β-nitrostyrenes.

Characterization of 4-Isopropylphenethylamine

| Data Type | Description |

| Appearance | Colorless oil (free base) or white solid (hydrochloride salt) |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol (free base) |

| ¹H NMR | Expected signals would include aromatic protons, protons of the ethylamine chain, and protons of the isopropyl group. |

| IR | Characteristic peaks would be expected for N-H stretching (around 3300-3400 cm⁻¹) and aromatic C-H bonds. |

| Mass Spec (EI) | The molecular ion peak would be expected at m/z = 163. |

Note: As with the precursor, specific, experimentally-derived spectroscopic data for this compound is not widely available in the searched literature. The characterization data provided is based on typical values for similar phenethylamines.

Visualizing the Synthesis Pathway and Workflow

To provide a clear overview of the synthetic process, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway from 4-isopropylbenzaldehyde to 4-isopropylphenethylamine.

Caption: General experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis Applications of Functionalized β-Nitrostyrenes

For Researchers, Scientists, and Drug Development Professionals